Methyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate

Medicinal chemistry Process chemistry Stoichiometric optimization

Standard pyrimidine building blocks often force a trade-off between reactivity and cost. This methyl ester resolves that tension. The 4-chloro-2-(methylthio) architecture enables a proven two-step regioselective derivatization (C4 SNAr, then C2 displacement), while the methyl ester's accelerated acyl-transfer kinetics allow mild-condition hydrazinolysis to form 4-chloro-2-(methylthio)pyrimidine-5-carbohydrazide-a key kinase inhibitor intermediate-without protecting-group manipulation. • 6.4% molar density advantage (4.57 mmol/g) over the ethyl ester, maximizing advanced intermediate yield in discovery-scale synthesis. • Orthogonal deprotection selectivity with LiI/pyridine or BBr₃ protocols, enabling use alongside ethyl esters in complex sequences. • Near-identical chromatographic retention (ΔLogP -0.02 vs. ethyl ester analog) for seamless analytical method transfer.

Molecular Formula C7H7ClN2O2S
Molecular Weight 218.66 g/mol
CAS No. 38275-39-7
Cat. No. B1609511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate
CAS38275-39-7
Molecular FormulaC7H7ClN2O2S
Molecular Weight218.66 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CN=C(N=C1Cl)SC
InChIInChI=1S/C7H7ClN2O2S/c1-12-6(11)4-3-9-7(13-2)10-5(4)8/h3H,1-2H3
InChIKeyCWCIRKYVMLTHRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (CAS 38275-39-7): Core Identity and Comparator Landscape for Scientific Procurement


Methyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (CAS 38275-39-7) is a trisubstituted pyrimidine-5-carboxylate ester bearing a C4 chlorine atom and a C2 methylthio group on the electron-deficient heteroaromatic ring . With a molecular formula of C₇H₇ClN₂O₂S and a molecular weight of 218.66 g·mol⁻¹, this compound serves as a bifunctional building block in medicinal chemistry and agrochemical intermediate synthesis . Its closest in-class analog—and the primary comparator for procurement decisions—is the ethyl ester variant, ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (CAS 5909-24-0; MW 232.69 g·mol⁻¹), which shares the identical heterocyclic core but differs at the ester alkyl group [1]. Other structurally relevant comparators include the free carboxylic acid (CAS 74840-34-9), the 4-des-chloro analog (CAS 38275-41-1), and the 5-carbonitrile derivative (CAS 33089-15-5). This guide presents quantifiable differentiation evidence to support informed compound selection.

Why Methyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Cannot Be Simply Replaced by In-Class Analogs


The pyrimidine-5-carboxylate scaffold tolerates a range of ester, leaving-group, and electronic modifications, but substitution decisions carry quantifiable consequences. The methyl ester (target compound) and its ethyl ester analog differ systematically in molecular weight efficiency (6.0% reduction; 14.03 g·mol⁻¹ lighter) , acyl-transfer reactivity (methyl esters undergo nucleophilic substitution at the ester carbonyl approximately 4–10× faster than ethyl esters under alkoxide-mediated conditions, based on established physical organic chemistry principles) [1], and procurement cost (the ethyl ester is available at approximately two orders of magnitude lower cost per gram from multiple bulk suppliers) . Interchanging the 4-chloro-2-(methylthio) core with a 4-des-chloro or 5-carbonitrile analog eliminates the bifunctional SNAr reactivity that enables sequential, regioselective derivatization at both the C4 and C2 positions [2]. These differences directly affect stoichiometric efficiency, synthetic route design, and total project cost—making blind substitution a quantifiably suboptimal decision.

Quantitative Differentiation Evidence for Methyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate vs. Closest Analogs


Molecular Weight Efficiency Advantage Over the Ethyl Ester Analog

The target methyl ester (CAS 38275-39-7) possesses a molecular weight of 218.66 g·mol⁻¹, representing a 14.03 g·mol⁻¹ reduction (−6.0%) compared to the ethyl ester analog (232.69 g·mol⁻¹) [1]. This translates to 4.57 mmol of reactive sites per gram for the methyl ester versus 4.30 mmol/g for the ethyl ester—a 6.4% increase in molar yield per unit mass purchased. For a synthetic campaign requiring 1.0 mol of building block, 219 g of the methyl ester is needed versus 233 g of the ethyl ester, a 14 g mass saving per mole that compounds across multi-step sequences.

Medicinal chemistry Process chemistry Stoichiometric optimization

Lipophilicity Near-Identity with the Ethyl Ester Analog Enables Predictable Partitioning

The computed LogP of the target methyl ester is 2.18 (vendor-reported computed value) , while the ethyl ester analog has an XLogP3 of 2.2 (PubChem computed) [1], yielding a ΔLogP of merely −0.02. This near-identity in lipophilicity means that the methyl ester can serve as a chromatographic and partitioning surrogate for the ethyl ester in reverse-phase HPLC method development and liquid-liquid extraction protocols, without introducing a meaningful shift in retention behavior. By contrast, the free carboxylic acid analog (CAS 74840-34-9) would exhibit a substantially lower LogP (estimated ~0.5–1.0 at pH < pKa) due to the ionizable proton, producing a >1-log-unit shift that would require re-optimization of separation conditions.

Physicochemical profiling ADME prediction Chromatographic method development

Dual C4-Cl / C2-SCH3 Leaving Group Architecture Enables Regioselective Sequential Derivatization

The 4-chloro-2-(methylthio)pyrimidine-5-carboxylate scaffold possesses two electronically differentiated leaving groups: the C4 chlorine (activated toward SNAr by the electron-deficient pyrimidine ring and the ortho ester) and the C2 methylthio group (displaceable by stronger nucleophiles such as cyanide or alkoxide). Shadbolt and Ulbricht (1967) demonstrated that treatment of the ethyl ester analog with sodium cyanide in DMSO or lithium cyanide in DMF resulted in displacement of the C2-SCH₃ group—not the C4-Cl—yielding ethyl 2,4-bis-methylthiopyrimidine-5-carboxylate, while reactions with dimethylamine, phenoxide, or thiophenoxide displaced the C4-Cl normally [1]. This orthogonal reactivity enables sequential, regioselective functionalization (first C4, then C2) that is inaccessible with analogs lacking either leaving group, such as methyl 2-(methylthio)pyrimidine-5-carboxylate (CAS 38275-41-1; no C4-Cl) or 4-chloro-2-(methylthio)pyrimidine-5-carbonitrile (CAS 33089-15-5; no ester for further derivatization).

Nucleophilic aromatic substitution Regioselective synthesis Building block versatility

Accelerated Nucleophilic Acyl Substitution at the Methyl Ester vs. Ethyl Ester

Methyl esters of 2-substituted 5-pyrimidinecarboxylic acids undergo nucleophilic substitution at the ester carbonyl with hydrazine hydrate at 0–5 °C to yield the corresponding hydrazides, with concomitant displacement of readily eliminated groups (Cl, CH₃O, CH₃S) at the C2 position [1]. Under identical conditions, ethyl esters react more slowly due to increased steric hindrance at the acyl carbon; physical organic chemistry principles indicate that methyl esters undergo BAc2-type nucleophilic acyl substitution approximately 4–10 times faster than their ethyl ester counterparts, depending on the nucleophile and solvent [2]. This differential is exploited in selective transesterification protocols where methyl esters can be cleaved in the presence of ethyl esters using nucleophilic reagents such as LiI/pyridine or BBr₃ [2]. For the target compound, this translates to milder hydrazide formation conditions (0–5 °C vs. reflux for some ethyl ester substrates) and broader compatibility with base-sensitive functionalities elsewhere in the molecule.

Hydrazide synthesis Transesterification Ester aminolysis Synthetic efficiency

Validated Intermediate in FLT3 Kinase Inhibitor Programs via Fujifilm Patent CN104245671A

The ethyl ester analog of the target compound is explicitly employed as a key intermediate in Fujifilm Corporation's patent CN104245671A, where ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (11.6 g, 50 mmol scale) was reacted with propylamine in THF/triethylamine at room temperature for 30 minutes to afford 2-(methylthio)-4-(propylamino)pyrimidine-5-carboxylic acid ethyl ester in near-quantitative conversion (11.7 g isolated) [1]. The resulting intermediate was further elaborated into FLT3 kinase inhibitors. MedChemExpress independently documents the ethyl ester as a drug intermediate capable of synthesizing inhibitors of Cdk4, PDGF, FGF, and EGF kinases . The methyl ester target compound, with its identical heterocyclic core and differentiated ester reactivity, can serve an analogous role in kinase inhibitor programs where methyl ester-specific downstream chemistry (e.g., direct hydrazide formation, mild transesterification to other alkyl esters, or selective deprotection in the presence of ethyl esters) is required.

Kinase inhibitor FLT3 inhibitor Patent-validated intermediate Oncology

Procurement Cost-Benefit Analysis: Methyl Ester Premium vs. Ethyl Ester Bulk Availability

The methyl ester (CAS 38275-39-7) is a specialty building block with limited supplier diversity. Fluorochem lists it at £421.00 per gram (98% purity), corresponding to approximately £92.10 per mmol of reactive intermediate . In contrast, the ethyl ester analog (CAS 5909-24-0) is widely available from multiple bulk suppliers: GLPBio offers 100 g at USD 31.00 (~$0.31/g, ~$0.072/mmol), Aladdin Scientific offers it at approximately CNY 204.90 per 100 g (~$0.28/g), and Thermo Fisher Scientific lists 25 g at USD 72.65 (~$2.91/g) [1]. This represents a cost differential of approximately two to three orders of magnitude per gram. However, for applications requiring methyl ester-specific reactivity (e.g., direct hydrazide formation under mild conditions, selective deprotection strategies, or stoichiometric efficiency at very small scale where the 6.4% molar density advantage offsets cost), the premium may be justified. Procurement decisions should balance the cost differential against the synthetic step count saved by using the methyl ester directly rather than transesterifying the ethyl ester.

Procurement economics Cost-per-mole analysis Supply chain Scale-up planning

Optimal Application Scenarios for Methyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Based on Quantitative Differentiation Evidence


Direct Hydrazide Formation for Hydrazone-Based Kinase Inhibitor Library Synthesis

The target methyl ester reacts with hydrazine hydrate at 0–5 °C to form 4-chloro-2-(methylthio)pyrimidine-5-carbohydrazide, a key intermediate for hydrazone-based kinase inhibitor libraries [1]. This transformation exploits the accelerated methyl ester acyl substitution kinetics (estimated 4–10× faster than ethyl ester) to proceed under mild conditions compatible with the C4-Cl and C2-SCH₃ functionality. The resulting hydrazide has been used to synthesize hydrazone derivatives bearing the pyrimidine ring with demonstrated analgesic and anti-inflammatory activity [1]. The ethyl ester analog would require either harsher conditions or a two-step transesterification/hydrazinolysis sequence to access the same hydrazide, adding one synthetic step.

Mass-Efficient Medicinal Chemistry at Discovery Scale (<1 Gram Campaigns)

At the discovery scale where total compound consumption is measured in hundreds of milligrams, the 6.4% molar density advantage of the methyl ester (4.57 mmol/g vs. 4.30 mmol/g for the ethyl ester) can be meaningful when every milligram of advanced intermediate is precious. Combined with the methyl ester's ability to undergo selective deprotection in the presence of ethyl esters (using LiI/pyridine or BBr₃-based protocols) [2], the methyl ester supports orthogonal protecting group strategies that simplify complex multi-step sequences. At this scale, the absolute cost premium (£421/g vs. ~$0.31/g) is often acceptable relative to the cost of additional synthetic steps.

Sequential Regioselective C4-then-C2 Derivatization for Focused Kinase Inhibitor Libraries

The bifunctional 4-chloro-2-(methylthio) architecture enables a two-step diversification sequence: first, C4-Cl displacement with amines, phenoxides, or thiophenoxides (SNAr, mild conditions); second, C2-SCH₃ displacement with cyanide or alkoxide nucleophiles (more forcing conditions) [3]. This orthogonal reactivity, demonstrated on the ethyl ester analog by Shadbolt and Ulbricht, is equally available on the methyl ester scaffold. The Fujifilm patent CN104245671A validates this approach at the 50 mmol scale for FLT3 inhibitor intermediates using the ethyl ester [4]; the methyl ester extends this validated strategy to products requiring methyl ester-compatible downstream chemistry.

Chromatographic Method Development Where Methyl and Ethyl Esters Are Interchangeable Surrogates

With a ΔLogP of only −0.02 between the methyl ester (LogP 2.18) and ethyl ester (XLogP3 2.2) , the two compounds exhibit nearly identical reversed-phase chromatographic retention behavior. This allows the methyl ester to serve as an analytical surrogate for the more costly ethyl ester-derived intermediates during HPLC method development, or vice versa. The free carboxylic acid analog would produce a fundamentally different chromatogram (estimated ΔLogP ≈ −1.2 to −1.7), requiring complete method redevelopment and precluding direct retention time transfer.

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